A Comprehensive Technical Guide to the Physicochemical Properties of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid
A Comprehensive Technical Guide to the Physicochemical Properties of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid
Abstract
This technical guide provides a detailed examination of the core physicochemical properties of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid (CAS No: 1225528-06-2). Designed for researchers, medicinal chemists, and formulation scientists, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the structural identity, solubility, acidity, lipophilicity, and spectral characteristics of this compound. By explaining the causality behind experimental choices and providing self-validating methodologies, this guide serves as an essential resource for the effective utilization of this molecule in research and development settings.
Introduction: The Scientific Imperative
2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid is a unique molecule featuring a confluence of distinct chemical moieties: a lipophilic 2-methoxyphenyl group, a strained and rigid cyclopropane linker, and a hydrophilic carboxylic acid functional group. This structural arrangement suggests a nuanced physicochemical profile that is critical for its application in drug discovery and materials science. Understanding properties such as solubility, pKa, and lipophilicity is not merely an academic exercise; it is fundamental to predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, designing effective delivery systems, and ensuring analytical reproducibility. This guide provides the foundational knowledge and experimental frameworks necessary to fully characterize this compound.
Chemical Identity and Core Structural Features
The unambiguous identification of a compound is the bedrock of all subsequent scientific investigation. The key identifiers for 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-[1-(2-methoxyphenyl)cyclopropyl]acetic acid | Internal |
| Synonym(s) | [1-(2-methoxyphenyl)cyclopropyl]acetic acid | [1] |
| CAS Number | 1225528-06-2 | [1] |
| Molecular Formula | C₁₂H₁₄O₃ | |
| Molecular Weight | 206.24 g/mol | [1] |
| InChI Key | VPFSKUSLRJKBEC-UHFFFAOYSA-N | [1] |
The molecule's structure dictates its behavior. The carboxylic acid group is a hydrogen bond donor and acceptor, predisposing the molecule to pH-dependent interactions. The 2-methoxyphenyl and cyclopropyl groups contribute to its steric bulk and lipophilicity, creating a balance that will govern its solubility and membrane permeability.
Physicochemical Properties: A Predictive and Experimental Analysis
A thorough understanding of a compound's physicochemical properties is paramount for its successful application. While some data can be predicted, experimental verification is the gold standard.
Physical State, Appearance, and Melting Point
Based on its molecular weight and the presence of strong intermolecular hydrogen bonding forces via the carboxylic acid moiety, the compound is expected to be a crystalline solid at standard temperature and pressure.
Melting Point (Tₘ): The melting point is a critical indicator of purity and lattice energy. No experimentally determined value is currently published for this specific compound. For comparison, related structures like para-methoxyphenylacetic acid and meta-methoxyphenylacetic acid melt at 83-88 °C and 71-73 °C, respectively[2][3].
This method is superior to traditional capillary techniques as it also provides data on heat flow and thermal events like polymorphism.
-
Calibration: Calibrate the DSC instrument using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of 2-[1-(2-methoxyphenyl)cyclopropyl]acetic acid into a hermetically sealed aluminum pan. Prepare an identical empty pan as a reference.
-
Thermal Program: Place both pans in the DSC cell. Equilibrate the system at 25 °C.
-
Analysis: Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 150 °C).
-
Data Interpretation: The melting point is determined as the onset temperature of the endothermic melting peak. The peak area corresponds to the enthalpy of fusion. A sharp, single peak is indicative of high purity.
Solubility Profile
Solubility is arguably one of the most critical parameters in drug development. The molecule's amphipathic nature—possessing both polar (carboxylic acid) and non-polar (methoxyphenyl, cyclopropyl) regions—predicts a complex solubility profile.
Predicted Behavior:
-
Aqueous Solubility: Expected to be low in neutral water but will increase significantly at pH values above its pKa due to the formation of the highly soluble carboxylate salt. In acidic media (pH < pKa), it will remain in its less soluble, protonated form[4].
-
Organic Solubility: Predicted to be soluble in polar organic solvents like methanol, ethanol, and DMSO, and moderately soluble in less polar solvents like ethyl acetate. It is expected to have poor solubility in non-polar solvents such as hexanes.
Caption: pH-dependent equilibrium of the carboxylic acid.
This is the industry-standard method for determining thermodynamic solubility.
-
System Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of the desired solvent (e.g., pH 7.4 phosphate buffer, 0.1 N HCl, methanol, acetonitrile). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sample Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
Acidity (pKa)
The pKa is the pH at which the compound exists as a 50:50 mixture of its protonated (acidic) and deprotonated (conjugate base) forms. For a carboxylic acid, this value is critical for predicting its behavior in physiological environments. The pKa of typical carboxylic acids falls in the range of 4-5[5].
This method directly measures the change in pH upon addition of a titrant.
-
Sample Preparation: Dissolve a precisely known mass of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol, to ensure complete dissolution.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse a calibrated pH electrode and a micro-burette tip into the solution.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 N NaOH), adding small, precise increments. Record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve, which shows a maximum at the equivalence point.
Lipophilicity (LogP)
The partition coefficient (P) or its logarithmic form (LogP) is a measure of a compound's differential solubility between an immiscible lipid (n-octanol) and aqueous phase. It is a key predictor of cell membrane permeability.
-
System Preparation: Prepare a buffered aqueous phase (e.g., pH 7.4 phosphate buffer) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the aqueous buffer. This step is critical to prevent volume changes during the experiment.
-
Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for partitioning, then let the phases separate completely (centrifugation may be required).
-
Quantification: Determine the concentration of the compound in the aqueous phase using HPLC-UV. The concentration in the n-octanol phase can be determined by mass balance.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Spectroscopic and Structural Characterization
Spectroscopic analysis provides an empirical fingerprint of the molecule, confirming its identity and providing insight into its electronic and vibrational structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR (Predicted):
-
Aromatic Protons: Four protons in the 6.8-7.4 ppm region, exhibiting complex splitting patterns characteristic of an ortho-substituted benzene ring.
-
Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.8 ppm, integrating to three protons.
-
Acetic Acid Protons (-CH₂COOH): A singlet at approximately 2.5 ppm, integrating to two protons.
-
Cyclopropyl Protons (-C₃H₄-): A series of complex multiplets in the upfield region, typically between 0.8 and 1.8 ppm, integrating to four protons[6][7].
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR (Predicted):
-
Carbonyl Carbon (C=O): ~175-180 ppm.
-
Aromatic Carbons: Six signals between ~110-160 ppm.
-
Methoxy Carbon (-OCH₃): ~55 ppm.
-
Acetic Acid Carbon (-CH₂-): ~35-40 ppm.
-
Cyclopropyl Carbons: Signals in the upfield region, ~10-30 ppm.
-
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a standard 400 MHz (or higher) spectrometer. Acquire a ¹H spectrum, followed by ¹³C, DEPT-135, and 2D correlation spectra (COSY, HSQC) as needed for full assignment.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of functional groups.
-
Predicted Key Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around ~1700-1725 cm⁻¹.
-
C-O Stretch (Ether and Acid): Strong bands in the ~1200-1300 cm⁻¹ region.
-
C-H Stretch (Aromatic/Aliphatic): Bands around ~2850-3100 cm⁻¹.
-
-
Background Scan: Record a background spectrum of the clean attenuated total reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Collect the sample spectrum (typically 16-32 scans are co-added) at a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
MS provides the exact molecular weight and valuable fragmentation information.
-
Predicted Behavior (Electrospray Ionization - ESI):
-
Negative Mode [M-H]⁻: An intense ion at m/z 205.08.
-
Positive Mode [M+H]⁺: An ion at m/z 207.10.
-
Fragmentation: Common losses would include the carboxylic acid group (-45 Da) and cleavage of the methoxy group.
-
Stability and Recommended Storage
Understanding a compound's stability is crucial for ensuring its integrity in storage and during experimentation.
Recommended Storage: Commercial suppliers recommend storage at 2-8 °C to minimize potential degradation over long periods[1]. The material should be stored in a tightly sealed container to protect it from moisture.
Potential Degradation Pathways:
-
Esterification: Reaction with alcohols, especially under acidic conditions.
-
Decarboxylation: Unlikely under normal conditions but possible at very high temperatures.
-
Ether Cleavage: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr).
Caption: A logical workflow for compound characterization.
-
Method Development: Develop a stability-indicating HPLC-UV method (e.g., C18 column with a water/acetonitrile gradient) that resolves the parent compound from potential degradants.
-
Forced Degradation: Prepare solutions of the compound and expose them to stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic).
-
Analysis: Analyze the stressed samples at various time points. Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound. A method is considered stability-indicating if all degradation products are resolved from the parent peak.
Conclusion
2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid possesses a multifaceted physicochemical profile defined by its constituent functional groups. Its acidic nature dictates a strong pH-dependence in aqueous solubility, a feature critical for biological and formulation contexts. Its significant lipophilic character, conferred by the aromatic and cyclopropyl systems, suggests a balance must be struck to achieve desired solubility and permeability. The experimental protocols detailed herein provide a robust framework for researchers to generate precise, reliable data, enabling the full potential of this molecule to be realized in their scientific endeavors.
References
-
Google Patents, "Novel processes for the synthesis of cyclopropyl compounds", Google Patents, [6]
-
MilliporeSigma, "2-[1-(2-methoxyphenyl)cyclopropyl]acetic acid", MilliporeSigma, [Link]
-
PubChem, "2-Methoxyphenylacetic acid", National Center for Biotechnology Information, [Link][8]
-
PubChem, "2-[1-(2-Cyclohexylphenyl)cyclopropyl]acetic acid", National Center for Biotechnology Information, [Link][9]
-
PubChemLite, "2-[1-(2-methoxy-2-oxoethyl)cyclopropyl]acetic acid", Université du Luxembourg, [Link][10]
-
PubChemLite, "2-(1-methoxycyclopropyl)acetic acid", Université du Luxembourg, [Link][11]
-
MDPI, "Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione", MDPI, [Link][12]
-
University of Otago, "The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes", University of Otago Research Archive, [Link][13]
-
Organic Chemistry Data & Info, "NMR Spectroscopy – 1H NMR Chemical Shifts", ACS Division of Organic Chemistry, [Link][7]
-
American Elements, "2-[1-(hydroxymethyl)cyclopropyl]acetic acid", American Elements, [Link][14]
-
The Good Scents Company, "2-methoxyphenyl acetic acid", The Good Scents Company, [Link][15]
-
University of Tartu, "Acidity-Basicity Data in Nonaqueous Solvents", Chair of Analytical Chemistry, [Link][16]
-
Atul Ltd, "para Methoxy phenyl acetic acid", Atul Ltd, [Link][2]
-
Arkivoc, "Asymmetric synthesis of cyclopropanes by reaction of (2E,SS)-(+)-4,4-diethoxy-2-[(4-methylphenyl)sulfinyl]but-2", Arkivoc, [Link][17]
-
The Good Scents Company, "3-methoxyphenyl acetic acid", The Good Scents Company, [Link][3]
-
Cheméo, "Chemical Properties of 2-(4-Ethyl-2-acetoxy-5-methoxyphenyl)acetic acid, methyl ester", Cheméo, [Link][18]
-
R. Williams, "pKa Data Compiled by R. Williams", Purdue University, [Link][19]
-
Utah Tech University, "pKa Chart", Utah Tech University, [Link][5]
-
MDPI, "2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid", MDPI, [Link][20]
Sources
- 1. 2-[1-(2-methoxyphenyl)cyclopropyl]acetic acid | 1225528-06-2 [sigmaaldrich.com]
- 2. atul.co.in [atul.co.in]
- 3. 3-methoxyphenyl acetic acid, 1798-09-0 [thegoodscentscompany.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds - Google Patents [patents.google.com]
- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 8. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-[1-(2-Cyclohexylphenyl)cyclopropyl]acetic acid | C17H22O2 | CID 117399718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PubChemLite - 2-[1-(2-methoxy-2-oxoethyl)cyclopropyl]acetic acid (C8H12O4) [pubchemlite.lcsb.uni.lu]
- 11. PubChemLite - 2-(1-methoxycyclopropyl)acetic acid (C6H10O3) [pubchemlite.lcsb.uni.lu]
- 12. mdpi.com [mdpi.com]
- 13. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 14. americanelements.com [americanelements.com]
- 15. 2-methoxyphenyl acetic acid, 93-25-4 [thegoodscentscompany.com]
- 16. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 17. arkat-usa.org [arkat-usa.org]
- 18. 2-(4-Ethyl-2-acetoxy-5-methoxyphenyl)acetic acid, methyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]
- 19. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 20. mdpi.com [mdpi.com]
